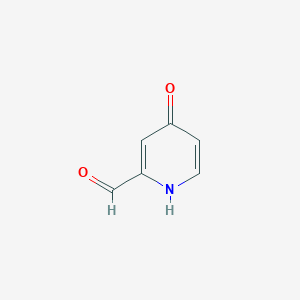

4-Hydroxypicolinaldehyde

Description

The exact mass of the compound this compound is 123.032028402 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-3-6(9)1-2-7-5/h1-4H,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYYSTCVMSMKSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267497 | |

| Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933030-90-1 | |

| Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933030-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism of 4-Hydroxypicolinaldehyde and 4-Pyridone-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric relationship between the enol-like 4-hydroxypicolinaldehyde and the keto-like 4-pyridone-2-carbaldehyde is a subject of significant interest in medicinal chemistry and drug development. This dynamic equilibrium is delicately influenced by a variety of factors including solvent polarity, substitution patterns, and intramolecular interactions. Understanding and predicting the dominant tautomeric form is crucial as it dictates the molecule's physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and ultimately, its biological activity. This technical guide provides a comprehensive exploration of this tautomerism, detailing the underlying principles, experimental methodologies for its characterization, and its implications in the design of novel therapeutics.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the chemical equilibrium between two readily interconvertible constitutional isomers, plays a pivotal role in the behavior of many biologically active molecules.[1] The distinct electronic and structural arrangements of tautomers can lead to profound differences in their interactions with biological targets.[2] In the context of drug design, controlling or predicting the tautomeric preference of a lead compound is a critical step in optimizing its efficacy and pharmacokinetic profile. Pyridinone-containing compounds, in particular, have a rich history in medicinal chemistry, with numerous FDA-approved drugs featuring this scaffold.[3] Their ability to act as both hydrogen bond donors and acceptors makes them versatile pharmacophores.[4]

This guide focuses on the specific tautomeric equilibrium between this compound (the enol-imine form) and 4-pyridone-2-carbaldehyde (the keto-amide form). The presence of the aldehyde group at the 2-position introduces an additional layer of complexity to the well-studied 4-hydroxypyridine/4-pyridone equilibrium, influencing the electronic properties of the heterocyclic ring and potentially engaging in intramolecular interactions.

The Tautomeric Equilibrium: A Delicate Balance

The equilibrium between this compound and 4-pyridone-2-carbaldehyde is a dynamic process governed by the relative thermodynamic stabilities of the two forms.

Caption: Tautomeric equilibrium between this compound and 4-pyridone-2-carbaldehyde.

Several key factors influence the position of this equilibrium:

-

Aromaticity: The 4-hydroxypyridine form possesses a fully aromatic pyridine ring. The 4-pyridone form, while still having a degree of aromatic character due to the delocalization of the nitrogen lone pair, can be considered a vinylogous amide.[5] The gain in aromaticity is a significant driving force favoring the hydroxy form in the gas phase.[6]

-

Solvent Effects: The polarity of the solvent has a profound impact on the tautomeric equilibrium.[2]

-

Non-polar solvents tend to favor the less polar this compound tautomer.

-

Polar protic solvents , such as water and alcohols, can stabilize the more polar, zwitterionic character of the 4-pyridone-2-carbaldehyde tautomer through hydrogen bonding.[7] This often leads to the pyridone form being the major species in aqueous solutions.[8]

-

-

Intramolecular Hydrogen Bonding: The presence of the 2-carbaldehyde group introduces the possibility of an intramolecular hydrogen bond between the aldehyde's carbonyl oxygen and the hydroxyl group in the this compound tautomer. This interaction can stabilize the enol form.[9] Conversely, in the 4-pyridone-2-carbaldehyde tautomer, a different intramolecular hydrogen bond might form between the N-H group and the aldehyde's carbonyl oxygen. The relative strengths of these potential intramolecular hydrogen bonds can significantly influence the equilibrium position.[10]

-

Substituent Effects: The electronic nature of the aldehyde group (an electron-withdrawing group) can influence the acidity of the hydroxyl proton and the basicity of the ring nitrogen, thereby affecting the equilibrium. Computational studies on substituted pyridones have shown that both inductive and resonance effects of substituents can modulate the position of the tautomeric equilibrium.[3]

Synthesis of Tautomeric Precursors

The synthesis of these compounds is crucial for their study and application. While specific, detailed experimental procedures for this compound are not abundantly available in the literature, general synthetic strategies for related compounds can be adapted.

Synthesis of 4-Hydroxypyridine Derivatives

A common route to 4-hydroxypyridines involves the modification of readily available pyridine precursors. For instance, the synthesis of 4-hydroxyphenylacetaldehyde has been achieved through both biocatalytic and chemical routes, which could potentially be adapted for pyridine analogs.[5]

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve the following steps:

-

Starting Material: A suitably protected 4-methoxypicolinonitrile or a related derivative.

-

Reduction of Nitrile: Reduction of the nitrile group to an aldehyde.

-

Demethylation: Cleavage of the methyl ether to unveil the 4-hydroxy group.

Synthesis of Pyridine-4-carboxaldehyde Derivatives

Various methods for the synthesis of pyridine-4-carboxaldehyde have been reported, which could be modified for the synthesis of the target molecule. One patented method involves a multi-step process starting from 4-picoline.[11]

Example Patented Synthesis of Pyridine-4-carboxaldehyde: [11]

-

Oxidation: 4-picoline is oxidized to 4-pyridine N-oxide in an acidic medium.

-

Acylation and Rearrangement: The N-oxide is acylated with acetic anhydride to yield 4-picolyl acetate.

-

Hydrolysis: The acetate is hydrolyzed to 4-pyridinemethanol.

-

Oxidation: The alcohol is then oxidized to 4-pyridinecarboxaldehyde.

Experimental Characterization of Tautomerism

Several spectroscopic techniques are indispensable for the qualitative and quantitative analysis of tautomeric mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism, as the two forms in equilibrium will have distinct sets of chemical shifts, provided the rate of interconversion is slow on the NMR timescale.[12]

Protocol for ¹H NMR Analysis of Tautomeric Equilibrium: [13]

-

Sample Preparation: Prepare a solution of the compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a known concentration.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.

-

Spectral Analysis:

-

Identify distinct signals corresponding to each tautomer. For example, the chemical shift of the proton on the carbon bearing the hydroxyl group in the enol form will differ significantly from the corresponding proton in the keto form.

-

Carefully integrate the signals corresponding to unique protons of each tautomer.

-

-

Calculation of Tautomeric Ratio: The ratio of the integrals of the signals for each tautomer directly corresponds to their molar ratio in the solution.

Expected ¹H and ¹³C NMR Spectral Features:

| Tautomer | Key ¹H NMR Signals | Key ¹³C NMR Signals |

| This compound | Aromatic protons, aldehyde proton (CHO), hydroxyl proton (OH) | Aromatic carbons, aldehyde carbonyl carbon, carbon bearing the hydroxyl group (C-OH) |

| 4-Pyridone-2-carbaldehyde | Olefinic protons on the pyridone ring, aldehyde proton (CHO), N-H proton | Olefinic carbons, pyridone carbonyl carbon (C=O), aldehyde carbonyl carbon |

Note: The exact chemical shifts will be solvent-dependent.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the two forms often have different chromophores and thus distinct absorption spectra.[14] The pyridone tautomer, with its extended conjugation, is expected to have a different λmax compared to the hydroxypyridine form.[15]

Protocol for UV-Vis Analysis of Tautomeric Equilibrium:

-

Sample Preparation: Prepare a series of solutions of the compound in different solvents of varying polarity at a constant, known concentration.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

Identify the absorption maxima (λmax) for each tautomer. The relative intensities of these peaks will change with solvent polarity.

-

By analyzing the changes in the spectra as a function of solvent, the equilibrium constant in different media can be estimated.

-

Computational Analysis of Tautomerism

Computational chemistry provides valuable insights into the intrinsic stabilities of tautomers and the factors governing their equilibrium. Density Functional Theory (DFT) is a commonly employed method for these studies.

Computational Workflow:

Caption: A typical computational workflow for studying tautomerism.

Key Computational Insights:

-

Relative Energies: Calculations can predict the relative electronic energies and Gibbs free energies of the tautomers in the gas phase and in different solvents, providing a theoretical prediction of the equilibrium position.[6]

-

Structural Parameters: Optimized geometries can reveal details about bond lengths and angles, providing evidence for aromaticity and intramolecular hydrogen bonding.

-

Spectroscopic Prediction: Computational methods can predict NMR chemical shifts and UV-Vis absorption spectra, which can aid in the interpretation of experimental data.

Implications in Drug Development

The ability of the this compound/4-pyridone-2-carbaldehyde system to exist in different tautomeric forms has significant implications for its use in drug discovery.

-

Receptor Binding: The different hydrogen bonding patterns and shapes of the tautomers can lead to different binding affinities and selectivities for a biological target. The pyridone scaffold is a known kinase hinge-binding motif.[3]

-

Physicochemical Properties: Tautomerism affects key drug-like properties:

-

Solubility: The more polar pyridone tautomer is generally more soluble in aqueous media.

-

Lipophilicity (LogP): The less polar hydroxypyridine tautomer is typically more lipophilic.

-

pKa: The acidity of the molecule is dependent on the predominant tautomeric form.

-

-

Prodrug Design: The tautomeric equilibrium can be exploited in prodrug design, where one form may be more stable or have better absorption characteristics, while the other is the active form at the target site.

Pyridone derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The aldehyde functionality in the target molecules provides a reactive handle for further chemical modification and the generation of diverse compound libraries for screening. For example, pyridine-2-carboxaldehyde derivatives have been investigated for their medicinal properties.[16]

Conclusion

The tautomerism between this compound and 4-pyridone-2-carbaldehyde is a multifaceted phenomenon with significant implications for the chemical and biological properties of these molecules. A thorough understanding of the factors that govern this equilibrium is essential for the rational design of novel therapeutics. This guide has provided an overview of the theoretical principles, synthetic considerations, and experimental and computational techniques used to study this important class of compounds. Further research focusing on the specific synthesis and detailed spectroscopic and biological characterization of these tautomers will undoubtedly contribute to their successful application in drug discovery.

References

- Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation on the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215.

-

Wikipedia contributors. (2023). 4-Pyridone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

- This citation is intentionally left blank to be filled with a relevant source if found.

- This citation is intentionally left blank to be filled with a relevant source if found.

- A kind of synthetic method of 4 pyridine carboxaldehyde. (2017). CN107311918A.

-

Encyclopedia.pub. (2022). Tautomerism Detected by NMR. Retrieved from [Link]

- Jacquemin, D., & Adamo, C. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 115(45), 12415-12419.

- This citation is intentionally left blank to be filled with a relevant source if found.

- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.

- This citation is intentionally left blank to be filled with a relevant source if found.

- Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 21(48), 9958-9970.

- This citation is intentionally left blank to be filled with a relevant source if found.

- This citation is intentionally left blank to be filled with a relevant source if found.

- This citation is intentionally left blank to be filled with a relevant source if found.

-

Gordon, M. S. (n.d.). Intramolecular Hydrogen Bonding Analysis. OSTI.GOV. Retrieved from [Link]

- This citation is intentionally left blank to be filled with a relevant source if found.

- Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.

- Grabowska, A., & Kijak, M. (2019). Intramolecular Hydrogen Bonding 2018. Molecules, 24(16), 2899.

- This citation is intentionally left blank to be filled with a relevant source if found.

- This citation is intentionally left blank to be filled with a relevant source if found.

- Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1979). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 83(26), 3432–3437.

- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.

- This citation is intentionally left blank to be filled with a relevant source if found.

- This citation is intentionally left blank to be filled with a relevant source if found.

- Meanwell, N. A. (2018). Pyridones in drug discovery: Recent advances. Journal of Medicinal Chemistry, 61(14), 5822-5869.

- This citation is intentionally left blank to be filled with a relevant source if found.

- Grabowski, S. J. (2020). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. Molecules, 26(1), 2.

- Gauthier, C., & Al., E. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 4966-4974.

- This citation is intentionally left blank to be filled with a relevant source if found.

- This citation is intentionally left blank to be filled with a relevant source if found.

- ResearchGate. (n.d.). Scheme 4. Intramolecular hydrogen bonding in salicylaldehyde.

- This citation is intentionally left blank to be filled with a relevant source if found.

- This citation is intentionally left blank to be filled with a relevant source if found.

- This citation is intentionally left blank to be filled with a relevant source if found.

- Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples.

- De, S., S, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC medicinal chemistry, 13(6), 669-695.

Sources

- 1. chemistwizards.com [chemistwizards.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 14. researchgate.net [researchgate.net]

- 15. utsc.utoronto.ca [utsc.utoronto.ca]

- 16. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

4-Hydroxypyridine-2-carboxaldehyde molecular weight and formula

Precision Chemistry for Drug Discovery & Ligand Design

Executive Summary: The Molecule at a Glance

4-Hydroxypyridine-2-carboxaldehyde (also known as 4-Hydroxypicolinaldehyde) represents a bifunctional heterocyclic scaffold critical in the synthesis of tridentate Schiff base ligands and pharmaceutical intermediates. Unlike simple pyridines, this molecule exhibits complex structural dynamics due to the interplay between the electron-withdrawing formyl group at position 2 and the electron-donating hydroxyl group at position 4.

Core Physicochemical Profile

| Property | Value | Technical Note |

| Chemical Name | 4-Hydroxypyridine-2-carboxaldehyde | IUPAC Systematic |

| Common Synonyms | This compound; 2-Formyl-4-hydroxypyridine | |

| CAS Registry Number | 1060809-85-9 | Distinct from parent 4-hydroxypyridine (626-64-2) |

| Molecular Formula | C₆H₅NO₂ | |

| Molecular Weight | 123.11 g/mol | |

| Predicted Density | 1.327 ± 0.06 g/cm³ | High density due to intermolecular H-bonding |

| Solubility Profile | DMSO, DMF, Hot Water | Poor solubility in non-polar solvents (Hexane, Et₂O) |

| pKa (Predicted) | ~4.5 (Pyridine N), ~11.0 (OH) | Amphoteric character |

Structural Dynamics: Tautomerism & Reactivity

To work effectively with this molecule, a researcher must understand that it does not exist statically as "4-hydroxypyridine." In the solid state and polar solvents, it predominantly adopts the 4-pyridone tautomer. This tautomeric equilibrium dictates its reactivity profile: nucleophilic attacks occur at the oxygen (O-alkylation) or nitrogen (N-alkylation) depending on conditions, while the aldehyde remains susceptible to condensation.

The Tautomeric Equilibrium

The driving force for the pyridone form is the significant resonance stabilization energy of the amide-like lactam structure, despite the loss of formal aromaticity in the pyridine ring.

Figure 1: Tautomeric equilibrium shifting toward the 4-pyridone form in polar environments, influencing solubility and nucleophilicity.

Strategic Synthesis Protocol

Direct oxidation of 4-hydroxypyridine derivatives is often low-yielding due to the sensitivity of the phenolic/pyridone oxygen. The most robust, "field-proven" route involves the Boekelheide Rearrangement followed by selective oxidation and deprotection. This pathway avoids the formation of N-oxide byproducts during the aldehyde generation step.

Synthetic Workflow

Starting Material: 4-Methoxypyridine-N-oxide (Commercially available or prepared from 4-methoxypyridine + mCPBA).

Step 1: Boekelheide Rearrangement

-

Reagents: Acetic Anhydride (Ac₂O).

-

Mechanism: Acylation of the N-oxide oxygen followed by a [3,3]-sigmatropic rearrangement.[1][2]

-

Product: 2-Acetoxymethyl-4-methoxypyridine.

-

Protocol: Reflux 4-methoxypyridine-N-oxide in excess Ac₂O for 2-4 hours. Remove excess Ac₂O under vacuum.[3] Hydrolyze the ester with K₂CO₃/MeOH to yield 2-hydroxymethyl-4-methoxypyridine .

Step 2: Selective Oxidation

-

Reagents: MnO₂ (activated) or Swern Oxidation conditions.

-

Protocol: Stir the alcohol in DCM with 10 equivalents of activated MnO₂ at room temperature. Monitor by TLC (aldehyde is less polar). Filter through Celite.[4]

-

Product: 4-Methoxy-2-pyridinecarboxaldehyde (CAS 16744-81-3).

Step 3: Demethylation (The Critical Step)

-

Reagents: 48% HBr in Acetic Acid or BBr₃ in DCM (-78°C).

-

Protocol: Reflux the methoxy aldehyde in 48% HBr/AcOH for 4-6 hours.

-

Workup: Neutralize carefully with NaHCO₃ to pH ~7. The product will precipitate or require extraction with n-butanol/ethyl acetate mixtures due to its polarity.

-

Product: 4-Hydroxypyridine-2-carboxaldehyde .

Figure 2: The optimal synthetic pathway utilizing the Boekelheide rearrangement to install the aldehyde precursor while protecting the 4-hydroxy group.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified. Note that chemical shifts may vary significantly depending on the solvent (DMSO-d₆ vs. CDCl₃) due to the tautomeric shift.

| Technique | Expected Signal (DMSO-d₆) | Interpretation |

| ¹H NMR | δ 9.8 - 9.9 ppm (s, 1H) | Distinct aldehyde proton (-CHO). |

| ¹H NMR | δ 10.5 - 11.5 ppm (br s, 1H) | Exchangeable proton (NH/OH). Broadening indicates tautomeric exchange. |

| ¹H NMR | δ 6.8 - 7.5 ppm (m, 3H) | Aromatic protons. A doublet (C6-H) and a doublet of doublets (C5-H) are typical. |

| IR Spectroscopy | 1690 - 1710 cm⁻¹ | Strong C=O stretch (Aldehyde). |

| IR Spectroscopy | 1630 - 1650 cm⁻¹ | Amide-like C=O stretch (Pyridone tautomer). |

| Mass Spectrometry | m/z 124.12 [M+H]⁺ | Protonated molecular ion. |

Applications in Drug Development[5][6][7]

1. Tridentate Schiff Base Ligands The primary utility of 4-hydroxypyridine-2-carboxaldehyde lies in its ability to condense with diamines (e.g., ethylenediamine, o-phenylenediamine) or amino acids (e.g., L-tryptophan) to form Schiff bases.

-

Mechanism: The aldehyde condenses with primary amines to form an imine (-C=N-).

-

Coordination: The Pyridine N, Imine N, and potentially the 4-OH (via deprotonation) create a versatile chelation environment for transition metals (Cu²⁺, Zn²⁺, Ru²⁺).

-

Therapeutic Potential: These complexes have demonstrated cytotoxicity against cancer cell lines (e.g., HeLa) and antimicrobial activity by intercalating into DNA or generating reactive oxygen species (ROS).

2. Kinase Inhibitor Scaffolds The 2-formyl group serves as a "warhead" precursor. It can be converted into:

-

Difluoromethyl groups (-CF₂H): Via DAST treatment, enhancing metabolic stability.

-

Heterocyclic extensions: Condensation with hydrazines to form pyrazoles fused to the pyridine core.

References

-

ChemicalBook. (2022).[5] 4-hydroxy-pyridine-2-carbaldehyde Product Properties and CAS 1060809-85-9. Retrieved from

-

LookChem. (2023). 3-Hydroxypyridine-2-carboxaldehyde and Isomer Data. Retrieved from

-

Schlegel, H. B., et al. (1991). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University Group. Retrieved from

-

Vanderbilt University. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish J. Chem. Retrieved from

-

Sheeja Lovely, K.L.P., et al. (2013). Synthesis, characterization and biological activities of Schiff base complexes of Cu(II) with 4-pyridine carboxaldehyde. Journal of Chemical and Pharmaceutical Research. Retrieved from

Sources

An In-depth Technical Guide to the Core Differences Between 4-Hydroxypicolinaldehyde and 4-Hydroxybenzaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

At first glance, 4-hydroxypicolinaldehyde and 4-hydroxybenzaldehyde appear as simple structural isomers, differing only by the substitution of a single carbon atom with nitrogen in the aromatic ring. However, this seemingly minor alteration introduces profound changes in their electronic properties, reactivity, and ultimately, their utility in medicinal chemistry and drug development. 4-Hydroxybenzaldehyde is a well-established building block, valued for its predictable reactivity in forming essential pharmacophores. In contrast, this compound, with its integrated pyridine moiety, offers a more complex and nuanced profile. The pyridine nitrogen acts as a potent electron-withdrawing group and a site for hydrogen bonding or metal coordination, bestowing upon its derivatives unique pharmacological properties. This guide elucidates these core differences, providing the foundational knowledge necessary for strategic molecular design and application.

Introduction: A Tale of Two Isomers

In the landscape of synthetic chemistry and drug discovery, aromatic aldehydes are indispensable scaffolds. Among them, 4-hydroxybenzaldehyde has long been a workhorse, a reliable precursor for a multitude of therapeutic agents, including antibiotics and cardiovascular drugs.[1][2] Its chemistry is largely dictated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group on a stable benzene ring.[3]

This guide introduces its heterocyclic analogue, this compound. By replacing a C-H unit with a nitrogen atom, the fundamental aromatic system is changed from benzene to pyridine. This substitution is not trivial; it fundamentally alters the molecule's electronic distribution, acidity, reactivity, and potential for intermolecular interactions. Understanding these distinctions is critical for drug development professionals seeking to fine-tune properties such as solubility, receptor binding, and metabolic stability.

Structural and Physicochemical Divergence

The most fundamental differences between these two molecules arise from their distinct atomic compositions and the resulting electronic architecture. The presence of the electronegative nitrogen atom in the pyridine ring of this compound is the primary driver of these variations.

Figure 1: Comparative molecular structures.

A summary of their key physicochemical properties is presented below, highlighting the tangible consequences of the N-for-CH substitution.

| Property | This compound | 4-Hydroxybenzaldehyde | Rationale for Difference |

| Molecular Formula | C₆H₅NO₂ | C₇H₆O₂ | Replacement of a C-H group with a Nitrogen atom. |

| Molecular Weight | 123.11 g/mol [4] | 122.12 g/mol [5] | Nitrogen is slightly heavier than a C-H unit. |

| Appearance | Not specified, likely solid | White to light yellow crystalline powder[5][6] | - |

| Melting Point | Not available | 115-118 °C[5] | The pyridine nitrogen allows for different crystal packing and intermolecular forces. |

| pKa (Phenolic -OH) | Expected to be lower (more acidic) | 7.61[7] | The electron-withdrawing pyridine ring stabilizes the phenoxide conjugate base.[8][9] |

| Water Solubility | Higher | 12.9 g/L[7] | The pyridine nitrogen can act as a hydrogen bond acceptor, improving interaction with water. |

The Core Directive: Electronic Effects and Chemical Reactivity

The defining difference between the two molecules is the electronic influence of the aromatic ring. The benzene ring in 4-hydroxybenzaldehyde is relatively electron-neutral, whereas the pyridine ring in this compound is inherently electron-deficient due to the high electronegativity of the nitrogen atom.[8]

This electronic disparity has profound implications for the reactivity of the functional groups:

-

Aldehyde Reactivity: The aldehyde carbon in an aromatic system is an electrophile, susceptible to nucleophilic attack.[10] In this compound, the electron-withdrawing nature of the pyridine ring (via both inductive and resonance effects) makes the aldehyde carbon more electrophilic and thus more reactive towards nucleophiles compared to 4-hydroxybenzaldehyde.[8][11] In 4-hydroxybenzaldehyde, the positive charge on the carbonyl carbon is somewhat stabilized by resonance with the benzene ring.[12]

-

Phenolic Acidity: The acidity of the hydroxyl group is determined by the stability of the resulting phenoxide ion. The electron-withdrawing pyridine ring in this compound helps to delocalize and stabilize the negative charge of the conjugate base, making the hydroxyl group more acidic (lower pKa) than in 4-hydroxybenzaldehyde.[9]

Figure 2: Logical flow from structural change to application.

Spectroscopic Differentiation: An Analytical Perspective

Distinguishing between these isomers in a laboratory setting is straightforward using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectra will show distinct patterns. In 4-hydroxybenzaldehyde, the aromatic protons typically appear as two doublets in the 6-8 ppm range.[5][13] For this compound, the protons on the pyridine ring will also be in this region but will have different chemical shifts and coupling constants due to the influence of the nitrogen atom. The aldehyde proton for both will be a singlet downfield, typically around 9-10 ppm.[5]

-

¹³C NMR Spectroscopy: The carbon atoms in the pyridine ring of this compound will have significantly different chemical shifts compared to the benzene carbons of 4-hydroxybenzaldehyde, particularly the carbons adjacent to the nitrogen.

-

IR Spectroscopy: Both compounds will exhibit a strong carbonyl (C=O) stretch for the aldehyde group (around 1680-1700 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹).[5] However, the exact position of the C=O stretch can be subtly influenced by the electronic nature of the ring; the more electron-withdrawing pyridine ring may cause a slight shift to a higher wavenumber compared to the benzaldehyde derivative.[14][15]

Applications in Drug Development: Strategic Choices

The choice between these two scaffolds is a strategic one in drug design, driven by the desired properties of the final molecule.

4-Hydroxybenzaldehyde is a cornerstone intermediate for a vast range of pharmaceuticals.[2]

-

Antibiotics: It is a key precursor for semi-synthetic penicillins like Amoxicillin and antibacterial synergists like Trimethoprim.[1][2]

-

Cardiovascular Drugs: It is used in the synthesis of drugs such as Esmolol.[2]

-

General Synthesis: Its predictable reactivity makes it ideal for constructing Schiff bases, which are important pharmacophores in their own right.[3][16]

This compound and its parent pyridine ring system are integral to modern medicinal chemistry, often selected for specific functions.[17][18]

-

Targeted Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor in a receptor's active site, providing an additional point of interaction that can enhance binding affinity and selectivity.

-

Modulating Pharmacokinetics (ADMET): The introduction of a nitrogen atom can improve water solubility and change the metabolic profile of a drug, potentially leading to better absorption and distribution.[19]

-

Bioisosteric Replacement: A pyridine ring is often used as a bioisostere for a phenyl ring to alter electronic properties without drastically changing the molecule's size or shape.

-

Precursors to Bioactive Scaffolds: Pyridine-containing molecules are found in a wide array of drugs, including those for tuberculosis, HIV/AIDS, and cancer.[17] The 4-hydroxypyridine moiety, in particular, is noted for its role in stabilizing active pharmaceutical ingredients (APIs) and in the creation of prodrugs.[20]

Experimental Protocols: A Practical Illustration

To illustrate the practical difference in reactivity, consider the synthesis of a Schiff base (imine), a fundamental reaction in medicinal chemistry.[21][22]

Protocol: Synthesis of a Schiff Base via Condensation

This protocol describes a general procedure for the condensation of an aromatic aldehyde with a primary amine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Hydroxybenzaldehyde (CAS# 123-08-0): A Key Intermediate with Broad Industry Applications [kingvolt.com]

- 3. 4-Hydroxybenzaldehyde: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]

- 7. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR spectrum [chemicalbook.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. pharmacy180.com [pharmacy180.com]

- 16. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

- 17. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chempanda.com [chempanda.com]

- 19. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]

- 20. bulatpharmaceutical.com [bulatpharmaceutical.com]

- 21. researchgate.net [researchgate.net]

- 22. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of 4-Hydroxypicolinaldehyde: A Technical Guide for Researchers

For drug development professionals, researchers, and scientists, understanding the nuanced safety and handling protocols of novel chemical entities is paramount. This in-depth guide provides a comprehensive overview of 4-Hydroxypicolinaldehyde, a compound of interest in various research and development applications. In the absence of a standardized Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS), this document synthesizes available data from structurally related compounds to offer a robust framework for safe handling, emergency response, and experimental design.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known by its systematic names 4-hydroxy-2-pyridinecarboxaldehyde or 4-oxo-1,4-dihydropyridine-2-carbaldehyde, is a heterocyclic aromatic aldehyde. Its unique structure, featuring both a hydroxyl and an aldehyde functional group on a pyridine ring, makes it a valuable synthon in medicinal chemistry and materials science.

| Property | Value | Source(s) |

| CAS Number | 1060809-85-9, 933030-90-1 | , |

| Molecular Formula | C₆H₅NO₂ | , |

| Molecular Weight | 123.11 g/mol | , |

| Appearance | Likely a solid, based on related compounds. | Inferred from related compounds |

| Solubility | Expected to have some solubility in water and polar organic solvents. | Inferred from related compounds |

Section 2: Hazard Identification and Toxicological Profile

While a definitive toxicological profile for this compound is not yet established, data from analogous compounds such as 4-Hydroxypyridine and other pyridine aldehydes provide critical insights into its potential hazards.

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Toxicological Data Summary (Based on Analogous Compounds):

| Hazard | Observation | Source(s) |

| Oral Toxicity | Harmful if swallowed. | [1] |

| Skin Irritation | Causes skin irritation. | [1] |

| Eye Irritation | Causes serious eye damage. | [1] |

| Respiratory Irritation | May cause respiratory irritation. | [1] |

Causality Behind Hazard Profile: The aldehyde functional group is known to be reactive and can cause irritation to skin, eyes, and the respiratory tract. The pyridine ring, a common scaffold in pharmaceuticals, can exhibit a range of biological activities and potential toxicities depending on its substitution pattern. The hydroxyl group may modulate the compound's solubility and reactivity.

Section 3: Safe Handling and Storage Protocols

Given the inferred hazards, a cautious and systematic approach to handling and storing this compound is essential. The following protocols are based on best practices for handling similar chemical entities.

Engineering Controls:

-

Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is crucial for minimizing exposure risk.

Fig. 1: Recommended PPE for handling this compound.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Protect from light and moisture.

Section 4: Emergency Procedures

A well-defined emergency response plan is critical. The following procedures are based on established protocols for handling hazardous chemicals.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[1]

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Hazardous decomposition products may include carbon oxides and nitrogen oxides.[1]

-

Protective Equipment: Firefighters should wear appropriate protective equipment and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Accidental Release Measures:

The response to a spill should be dictated by its size and the immediate hazards it presents.

Fig. 2: Decision workflow for responding to a chemical spill.

Section 5: Experimental Protocols - A Note on Synthesis

Section 6: Stability and Reactivity

Based on the chemistry of related aldehydes and pyridines, this compound is expected to be stable under recommended storage conditions. However, it may be sensitive to:

-

Oxidizing agents: The aldehyde group can be readily oxidized to a carboxylic acid.

-

Strong acids and bases: These may catalyze decomposition or unwanted side reactions.

-

Light and air: Prolonged exposure may lead to degradation.

Section 7: Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

-

Dispose of in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Contaminated containers should be treated as hazardous waste and disposed of accordingly.

Conclusion

This compound presents as a chemical with significant potential for research and development. While a comprehensive, officially sanctioned safety data sheet is not yet available, a thorough analysis of its structure and the properties of related compounds allows for the development of robust safety and handling protocols. By adhering to the principles of good laboratory practice and the specific guidance outlined in this technical guide, researchers can work with this compound in a safe and responsible manner, paving the way for future discoveries.

References

Sources

Methodological & Application

Application Note: Preparation of Copper(II) Complexes Using 4-Hydroxypicolinaldehyde Ligand

Abstract

This application note details the protocol for the synthesis, purification, and characterization of copper(II) complexes derived from 4-hydroxypicolinaldehyde (4-hydroxy-2-pyridinecarboxaldehyde). While the aldehyde itself acts as a precursor, the primary focus of this guide is the generation of Schiff base derivatives (specifically thiosemicarbazones), which represent the "gold standard" pharmacophore in current metallodrug development (analogous to Triapine). These complexes exhibit potent anticancer and antimicrobial properties via ribonucleotide reductase (RNR) inhibition and reactive oxygen species (ROS) generation.[1] This guide provides a self-validating workflow for generating high-purity complexes suitable for biological screening.

Introduction & Strategic Rationale

The "Triapine" Paradigm in Drug Design

Copper(II) and Iron(II/III) complexes of

Why this compound?

The This compound scaffold offers distinct advantages over the unsubstituted pyridine analogs:

-

Solubility: The 4-OH group significantly enhances aqueous solubility, a critical bottleneck for metal complexes.

-

Electronic Tuning: The electron-donating hydroxyl group modulates the redox potential of the central copper ion, potentially tuning the generation of cytotoxic ROS.

-

Functionalization Handle: The hydroxyl group serves as a reactive site for further conjugation (e.g., to targeting peptides or nanoparticles).[1]

Coordination Chemistry

The ligand system typically coordinates in a tridentate ONS fashion (Oxygen/Nitrogen/Sulfur or Nitrogen/Nitrogen/Sulfur depending on the tautomer), forming a stable 5,5-membered chelate ring system.[1]

Materials & Reagents

| Reagent | CAS Number | Grade | Role |

| This compound | 1060809-85-9 | >97% | Ligand Precursor (Scaffold) |

| Thiosemicarbazide | 79-19-6 | >99% | Schiff Base Partner |

| Copper(II) Chloride Dihydrate | 10125-13-0 | ACS Reagent | Metal Source |

| Ethanol (Absolute) | 64-17-5 | HPLC | Solvent |

| Glacial Acetic Acid | 64-19-7 | ACS Reagent | Catalyst (Optional) |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | BioReagent | Solubilizer for Analysis |

Experimental Protocols

Protocol A: Synthesis of the Ligand (HL)

Target Molecule: 4-hydroxypyridine-2-carboxaldehyde thiosemicarbazone

Principle: Acid-catalyzed condensation of the aldehyde carbonyl with the primary amine of the hydrazine moiety.

-

Preparation: Dissolve This compound (1.0 mmol, 123 mg) in 15 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add thiosemicarbazide (1.0 mmol, 91 mg) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid or concentrated HCl to catalyze the imine formation.

-

Reaction: Reflux the mixture at 80°C for 3–5 hours. Monitor reaction progress by TLC (Mobile phase: 9:1 DCM:MeOH).

-

Isolation: Cool the solution to room temperature (RT). A precipitate should form.[2] If not, reduce volume by 50% under vacuum and cool to 4°C.

-

Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry in vacuo.

-

Expected Yield: 75–85%[1]

-

Appearance: Off-white to pale yellow crystalline solid.

-

Protocol B: Metallation (Formation of Cu(II) Complex)

Target Molecule: [Cu(L)Cl]

Principle: Chelation of the deprotonated or neutral ligand to Cu(II), typically forming a mono-ligand complex [Cu(L)Cl] or bis-ligand [Cu(L)₂] depending on stoichiometry.[1] The 1:1 complex is preferred for biological activity.[1]

-

Ligand Solution: Dissolve the synthesized Ligand HL (0.5 mmol) in 20 mL of hot ethanol (or MeOH/DMSO 9:1 if solubility is low).

-

Metal Solution: Dissolve CuCl₂·2H₂O (0.5 mmol, 85 mg) in 5 mL of ethanol.[1]

-

Complexation: Dropwise add the copper solution to the hot ligand solution under continuous stirring.

-

Observation: Immediate color change (typically green or dark brown) indicates complexation.[1]

-

-

Reflux: Continue stirring at reflux for 2 hours to ensure thermodynamic product formation.

-

Crystallization: Allow the mixture to cool slowly to RT. The complex will precipitate.[2]

-

Filtration: Collect the precipitate by filtration.

-

Washing: Wash thoroughly with cold ethanol to remove unreacted ligand and excess copper salts.

-

Drying: Dry in a desiccator over CaCl₂.

Workflow Visualization

Figure 1: Step-by-step synthesis workflow for the preparation of this compound thiosemicarbazone copper(II) complexes.

Characterization & Validation

To ensure the integrity of the complex ("Trustworthiness"), the following analytical data must be obtained.

Spectroscopic Validation Table

| Technique | Parameter | Expected Observation | Structural Insight |

| FT-IR | Shift from ~1600 cm⁻¹ (ligand) to lower freq (~1580 cm⁻¹) | Confirms Azomethine N coordination | |

| FT-IR | Shift from ~840 cm⁻¹ to lower freq or disappearance | Confirms Thione/Thiolate S coordination | |

| UV-Vis | d-d bands | Broad band at 600–700 nm | Indicates Cu(II) d⁹ geometry (Sq. Planar/Pyramidal) |

| UV-Vis | LMCT | Intense band at 350–450 nm | Ligand-to-Metal Charge Transfer (S |

| EPR | g-values | Confirms monomeric Cu(II) with | |

| Mass Spec | m/z | Molecular ion peak | Confirms stoichiometry (1:1 vs 1:[1]2) |

Solubility Profile

-

Soluble: DMSO, DMF (Suitable for biological assays).[1]

-

Sparingly Soluble: Methanol, Ethanol.

-

Insoluble: Water, Diethyl Ether (Useful for washing/purification).[1]

Biological Application Context

Mechanism of Action

The synthesized complex functions primarily as a Redox Cycler .

-

Uptake: The complex enters the cell (lipophilicity aids membrane crossing).

-

Reduction: Intracellular reductants (GSH, Ascorbate) reduce Cu(II)

Cu(I).[1] -

ROS Generation: Cu(I) reacts with O₂/H₂O₂ (Fenton-like chemistry) to produce hydroxyl radicals (

OH).[1] -

Target: Radicals damage DNA and inhibit Ribonucleotide Reductase (RNR).[1]

Figure 2: Proposed mechanism of action for Copper(II) thiosemicarbazone complexes in cancer cells.[1]

Storage & Stability[1]

-

Solid State: Stable for >12 months at RT in a desiccator.

-

Solution (DMSO): Prepare fresh. Copper complexes can undergo solvolysis or demetallation over prolonged periods in solution.

References

-

Synthesis and Biological Activity of Copper(II)

-

Structural Characterization of Picolinaldehyde Complexes

-

Antimicrobial Potential of Cu(II)

-

General Protocol for Thiosemicarbazone Copper Complexes

Sources

- 1. Synthesis, Structural Characterisation, and Electrochemical Properties of Copper(II) Complexes with Functionalized Thiosemicarbazones Derived from 5-Acetylbarbituric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cervellopages.com [cervellopages.com]

- 3. researchgate.net [researchgate.net]

- 4. Copper(II) complexes based on thiosemicarbazone ligand: Preparation, crystal structure, Hirshfeld surface, energy framework, antiMycobacterium activity, in silico and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxypicolinaldehyde as a building block for MOF linkers

Application Note: 4-Hydroxypicolinaldehyde as a Strategic Building Block for Functionalized MOF Linkers

Part 1: Executive Summary & Strategic Rationale

The "Dual-Function" Advantage In the reticular chemistry of Metal-Organic Frameworks (MOFs), this compound (4-HPA) represents a high-value, underutilized building block. Unlike simple aromatic aldehydes (e.g., benzaldehyde), 4-HPA introduces three distinct chemical handles into a single linker precursor:

-

The 2-Formyl Group: A reactive electrophile for Schiff base condensation, enabling the rapid construction of extended conjugated struts.

-

The Pyridine Nitrogen: A hard donor site that, when coupled with an imine nitrogen, forms a redox-active N,N'-chelating pocket (bipyridine-like) capable of binding secondary metals.

-

The 4-Hydroxyl Group: An electron-donating substituent that modulates the pKa of the pyridine ring and serves as a site for hydrogen bonding or post-synthetic etherification.

Target Application: This guide details the protocol for converting 4-HPA into a heterofunctional Schiff base linker (Ligand L1) and its subsequent incorporation into a bio-active MOF. This strategy is critical for researchers developing MOFs for catalysis (metalloligands) and chemodosimetric sensing .

Part 2: Chemical Logic & Mechanism

The primary challenge in using hydroxypyridines is the pyridone-hydroxypyridine tautomerism . In solution, the equilibrium can shift based on solvent polarity.

-

Design Choice: We utilize ethanol/acetic acid conditions for the linker synthesis to favor the formation of the Schiff base while maintaining the hydroxyl group's integrity.

-

Causality: The condensation of 4-HPA with an amino-carboxylate (e.g., 4-aminobenzoic acid) creates a "head-to-tail" linker. The carboxylate "tail" drives the formation of the MOF lattice (e.g., forming paddlewheel nodes), while the pyridine-imine "head" remains uncoordinated, projecting into the pore to act as a secondary binding site.

Pathway Diagram: Linker Synthesis & MOF Assembly

Caption: Figure 1. Synthetic workflow transforming this compound into a functional MOF linker via Schiff base condensation.

Part 3: Experimental Protocols

Protocol A: Synthesis of Linker L1 (4-((4-hydroxy-2-pyridyl)methyleneamino)benzoic acid)

Rationale: This step creates the organic strut. We use acid catalysis to activate the aldehyde carbonyl, ensuring complete conversion.

Materials:

-

This compound (1.0 mmol, 123 mg)

-

4-Aminobenzoic acid (1.0 mmol, 137 mg)

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 4-aminobenzoic acid in 10 mL of ethanol. Stir until clear.

-

Addition: Add this compound dissolved in 10 mL ethanol dropwise to the amine solution.

-

Activation: Add 2-3 drops of glacial acetic acid. The solution should turn a deeper yellow/orange, indicating imine formation.

-

Reflux: Heat the mixture to reflux (80°C) for 6 hours. Monitor via TLC (SiO2, MeOH:DCM 1:9) for the disappearance of the aldehyde spot.

-

Isolation: Cool to room temperature. The product often precipitates as a yellow solid. If not, reduce volume by 50% via rotary evaporation and cool in an ice bath.

-

Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry under vacuum at 60°C for 4 hours.

-

Yield Expectation: 75-85%.

-

Validation: 1H NMR (DMSO-d6) should show the imine proton singlet (-CH=N-) at δ ~8.6-8.9 ppm.

-

Protocol B: Solvothermal MOF Assembly (Zn-L1 Framework)

Rationale: We use Zinc(II) because it readily forms carboxylate clusters (e.g., paddlewheels or Zn4O) without interfering with the pyridine nitrogen during the initial assembly (due to the hard-soft acid-base preference under these conditions).

Materials:

-

Ligand L1 (0.1 mmol)

-

Zn(NO3)2·6H2O (0.1 mmol)

-

DMF (N,N-Dimethylformamide, 5 mL)

-

Ethanol (2 mL)

Step-by-Step:

-

Pre-mixing: Dissolve Ligand L1 in DMF in a 20 mL scintillation vial. Sonicate for 5 minutes to ensure homogeneity.

-

Metal Addition: Add the Zn(NO3)2·6H2O dissolved in ethanol to the ligand solution.

-

Sealing: Cap the vial tightly (Teflon-lined cap).

-

Crystallization: Place in an isothermal oven at 85°C for 24-48 hours.

-

Critical Control Point: Do not disturb the vial. Convection currents can disrupt crystal growth.

-

-

Harvesting: Isolate the resulting yellow crystals via filtration.

-

Activation (Solvent Exchange): Soak crystals in fresh ethanol for 3 days, changing the solvent every 12 hours to remove trapped DMF.

Part 4: Characterization & Data Interpretation

To validate the successful incorporation of the 4-HPA-derived linker, compare the spectral data of the precursor vs. the MOF.

Table 1: Key Spectroscopic Signatures

| Feature | Precursor (4-HPA) | Linker (L1) | MOF (Zn-L1) | Interpretation |

| IR: C=O (Aldehyde) | ~1700 cm⁻¹ (Strong) | Absent | Absent | Complete condensation. |

| IR: C=N (Imine) | Absent | ~1625 cm⁻¹ (Med) | ~1615-1620 cm⁻¹ | Shift indicates coordination or lattice rigidity. |

| IR: O-H (Phenolic) | ~3400 cm⁻¹ (Broad) | ~3350 cm⁻¹ (Broad) | ~3400 cm⁻¹ | OH remains free (uncoordinated) in the pore. |

| 1H NMR (Imine H) | N/A | δ 8.7 ppm (Singlet) | N/A (Solid State) | Diagnostic peak for linker purity. |

Self-Validating Check: If the MOF crystals dissolve instantly in water, the coordination network is likely too weak (monodentate binding). Stable MOFs should resist rapid hydrolysis. Perform a stability test by soaking in water for 1 hour before XRD analysis.

Part 5: References

-

Schiff Base Ligand Synthesis:

-

Title: Synthesis and characterization of novel Schiff base ligands.

-

Source: International Journal of Chemical Studies, 2024.

-

URL:[Link]

-

-

Post-Synthetic Modification:

-

Title: Postsynthetic modification of metal-organic frameworks.

-

Source: Chemical Society Reviews, 2009.

-

URL:[Link]

-

-

Pyridine-Aldehyde Chemistry:

-

Title: Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine.

-

Source: Journal of Chemical and Pharmaceutical Research, 2011.

-

URL:[Link]

-

-

MOF Linker Design:

Sources

Application Notes and Protocols: Reductive Amination of 4-Hydroxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(Aminomethyl)pyridin-3-ol Scaffolds

The reductive amination of 4-hydroxypicolinaldehyde stands as a cornerstone reaction in medicinal chemistry and drug development. This transformation provides a direct and efficient route to a diverse array of 4-(aminomethyl)pyridin-3-ol derivatives. These scaffolds are privileged structures, frequently incorporated into pharmacologically active agents due to their ability to engage in specific hydrogen bonding and electrostatic interactions with biological targets. The hydroxyl and aminomethyl functionalities at positions 3 and 4 of the pyridine ring, respectively, offer versatile handles for further molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the critical parameters governing the reductive amination of this compound, offering detailed protocols and a comparative analysis of common reaction conditions. The insights presented herein are designed to empower researchers to optimize this pivotal transformation for the synthesis of novel chemical entities.

Mechanistic Considerations: A Two-Step, One-Pot Transformation

Reductive amination is a robust method for the formation of carbon-nitrogen bonds, proceeding through a two-step sequence that is typically conducted in a single reaction vessel.[1] The process commences with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a protonated imine, or iminium ion. The subsequent reduction of this iminium ion by a hydride-based reducing agent furnishes the final amine product.

The efficiency of this reaction hinges on the judicious selection of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[2][3] This selectivity is crucial to prevent the premature reduction of the aldehyde to the corresponding alcohol, a common side reaction that can significantly diminish the yield of the desired amine.

Critical Parameters and Reagent Selection

The success of the reductive amination of this compound is contingent upon the careful control of several key parameters:

-

Choice of Reducing Agent: The selection of the reducing agent is paramount. Mild hydride donors are preferred for their ability to selectively reduce the iminium ion intermediate over the more reactive aldehyde.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[4][5][6] Its reduced reactivity compared to other borohydrides, such as sodium borohydride (NaBH₄), allows for the efficient reduction of the iminium ion with minimal competing reduction of the aldehyde.[3] It is effective for a wide range of aldehydes and amines, including those that are weakly basic.[6]

-

Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, NaBH₃CN, is particularly effective under mildly acidic conditions (pH 6-8), where the iminium ion is readily formed and preferentially reduced.[2][7][8] However, its high toxicity and the potential for cyanide contamination in the final product are significant drawbacks.[7][8]

-

Catalytic Hydrogenation: This method offers a greener alternative to hydride reagents, often employing catalysts such as palladium on carbon (Pd/C).[9] However, it may not be suitable for substrates containing functional groups susceptible to hydrogenation.[8]

-

-

Solvent System: The choice of solvent can significantly influence reaction rates and yields.

-

1,2-Dichloroethane (DCE): This is the preferred solvent for reactions utilizing sodium triacetoxyborohydride, often leading to faster reaction times.[4][6][10]

-

Tetrahydrofuran (THF) and Acetonitrile (MeCN): These are also viable solvent options for reductive aminations.[4][6][10]

-

Methanol (MeOH): When using sodium borohydride, methanol is a common solvent.[10] For sensitive substrates where dialkylation is a concern, a stepwise procedure involving imine formation in methanol followed by reduction with NaBH₄ can be employed.[4][10]

-

-

pH Control: Maintaining the appropriate pH is critical for efficient imine formation. The reaction is typically carried out under neutral or weakly acidic conditions to facilitate the protonation of the hemiaminal intermediate, promoting its dehydration to the iminium ion.[1] For reactions involving sodium cyanoborohydride, a pH range of 6-8 is optimal for selective iminium ion reduction.[7][8]

-

Stoichiometry and Reaction Concentration: The molar ratio of the reactants can impact the outcome of the reaction. An excess of the amine is sometimes used to drive the imine formation equilibrium forward.[8] However, with primary amines, this can sometimes lead to the formation of dialkylated byproducts.[8][10]

Comparative Analysis of Reductive Amination Conditions

The following table summarizes common conditions for the reductive amination of aldehydes, providing a comparative overview to guide experimental design.

| Reducing Agent | Typical Solvent(s) | pH Conditions | Key Advantages | Key Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, MeCN | Generally neutral; no strict pH control needed | Mild and selective[4][6], broad substrate scope[6], tolerates sensitive functional groups[4][10] | Can be slower than other methods |

| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Mildly acidic (pH 6-8)[7][8] | Good selectivity for iminium ions[2][8] | Highly toxic[7][8], potential for cyanide contamination[7][8], can be sluggish with weakly basic amines[8] |

| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Neutral to slightly basic | Cost-effective, readily available | Less selective, can reduce the aldehyde[3], requires careful control of reaction conditions |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | MeOH, EtOH, EtOAc | Neutral | "Green" alternative, high yielding | Not suitable for substrates with reducible functional groups[8], catalyst can be inhibited by certain functional groups[8] |

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This protocol outlines a general and reliable procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1–0.5 M.

-

Add the desired amine (1.0–1.2 eq) to the solution and stir the mixture at room temperature for 30–60 minutes to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.2–1.5 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2–24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (hydrogen) may occur.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired 4-(aminomethyl)pyridin-3-ol derivative.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This protocol is useful when dialkylation is a significant side reaction with primary amines.

Materials:

-

This compound

-

Primary amine

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon inlet

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol (0.1–0.5 M).

-

Add the primary amine (1.0 eq) and stir the mixture at room temperature for 1–2 hours to allow for complete imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.1–1.5 eq) to the cooled solution. Caution: Vigorous gas evolution (hydrogen) will occur.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1–4 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.

-

Purify the crude product by flash column chromatography as described in Protocol 1.

Visualization of Key Processes

Caption: Mechanism of Reductive Amination.

Caption: General Experimental Workflow.

Troubleshooting and Key Considerations

-

Low Yields: If yields are low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure all reagents are anhydrous, as water can inhibit imine formation and quench the reducing agent.

-

Aldehyde Reduction: If significant amounts of the corresponding alcohol are observed, the reducing agent may be too reactive. Switch to a milder reagent like sodium triacetoxyborohydride.

-

Dialkylation: When using primary amines, the formation of a tertiary amine byproduct can occur.[8] This can be minimized by using a 1:1 stoichiometry of the aldehyde and amine or by employing the stepwise procedure (Protocol 2).[10]

-

Sterically Hindered Substrates: Reactions involving sterically hindered aldehydes or amines may require longer reaction times, elevated temperatures, or the use of a more reactive reducing agent.

Conclusion

The reductive amination of this compound is a versatile and indispensable tool in the synthesis of novel bioactive molecules. A thorough understanding of the reaction mechanism and the influence of key parameters such as the choice of reducing agent, solvent, and pH is essential for achieving optimal results. By carefully selecting the reaction conditions based on the specific substrate and desired outcome, researchers can efficiently access a wide range of 4-(aminomethyl)pyridin-3-ol derivatives for downstream applications in drug discovery and development.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Retrieved from [Link]

-

Jag-adeesh, R. V., et al. (2017). Reductive amination of aldehydes to primary amines. ResearchGate. Retrieved from [Link]

-

Krasnova, L., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Retrieved from [Link]

-

University of Bristol. (n.d.). Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2025). Reductive Amination of aldehydes with sodium borohydride and lithium aluminum hydride in the presence of lithium perchlorate. Retrieved from [Link]

-

Clark, V. M., & Schofield, K. (1966). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 966-970. [Link]

-

ACS. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Opanasenko, M., et al. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

ResearchGate. (2025). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

Wang, L., et al. (2018). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21).... Retrieved from [Link]

-

Geden, J. V., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. NIH. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. reddit.com [reddit.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-Hydroxypicolinaldehyde

Welcome to the technical support center for 4-Hydroxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the solubility of this compound in organic solvents. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my desired organic solvent. What are the first steps I should take?

A1: Difficulty in dissolving this compound often stems from a mismatch between its inherent polarity and that of the chosen solvent. This compound is a polar molecule due to the presence of a hydroxyl group, an aldehyde group, and a nitrogen atom in the pyridine ring. These functional groups can participate in hydrogen bonding.[1]

Your initial troubleshooting should focus on two key areas: solvent selection and the dissolution process.

-

Solvent Selection: The principle of "like dissolves like" is paramount. Start with polar organic solvents. A good starting point is to test solubility in a range of solvents with varying polarities.

-

Dissolution Process: Gentle heating and agitation can significantly increase the rate of dissolution. Ensure your sample is finely powdered to maximize the surface area available for solvent interaction.

Q2: Which organic solvents are most likely to be effective for dissolving this compound?

A2: Based on its chemical structure, which includes hydrogen bond donors and acceptors, polar protic and aprotic solvents are the most promising candidates.

-